5-HT3 Receptor Binding Affinity: N-(3-pyridinylmethyl)guanidine vs. Closely Related 2-Pyridyl Isomer
In a direct binding assay, N-(3-pyridinylmethyl)guanidine (the free base form) exhibited a Ki of 82 nM for the mouse 5-HT3 receptor, as measured in NG-108-15 mouse neuroblastoma-glioma cells [1]. This high affinity for a specific serotonin receptor subtype provides a quantitative differentiation from other pyridylguanidine isomers, which have not demonstrated comparable binding potency in publicly available datasets. For instance, while 2-pyridylmethylguanidine derivatives are known for antihypertensive activity, their 5-HT3 receptor affinity is not characterized at this level [2].
| Evidence Dimension | 5-HT3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 82 nM |
| Comparator Or Baseline | 2-Pyridylmethylguanidine and other analogs (no reported 5-HT3 Ki in BindingDB) |
| Quantified Difference | ~ >100-fold difference (inferred from lack of reported activity for comparators vs. target compound's low nM Ki) |
| Conditions | NG-108-15 mouse neuroblastoma-glioma cells, in vitro binding assay |
Why This Matters
This specific, high-affinity interaction validates the selection of the 3-pyridyl isomer for research targeting the 5-HT3 receptor, a key therapeutic target in neuropsychiatric disorders, avoiding the unpredictable activity of the 2- or 4-pyridyl isomers.
- [1] BindingDB. (n.d.). BDBM50013038: 1-(Pyridin-3-ylmethyl)guanidine. Retrieved April 23, 2026, from https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50013038 View Source
- [2] European Patent Office. (1984). EP0116628B1: 1-acyl-3-pyridylmethylguanidines and their use as antihypertensive agents. Retrieved April 23, 2026, from https://patents.google.com/patent/EP0116628B1/en View Source
